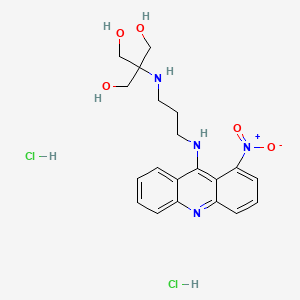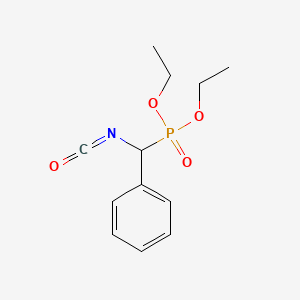![molecular formula C19H24N2O B14453500 Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)- CAS No. 72336-13-1](/img/structure/B14453500.png)
Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-([1,1’-biphenyl]-2-ylmethyl)-2-(diethylamino)- is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a diethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-([1,1’-biphenyl]-2-ylmethyl)-2-(diethylamino)- typically involves the reaction of biphenyl derivatives with diethylamine under controlled conditions. One common method involves the use of acylation reactions where the biphenyl compound is reacted with an acyl chloride in the presence of a base to form the desired acetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation processes using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-([1,1’-biphenyl]-2-ylmethyl)-2-(diethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines .
Wissenschaftliche Forschungsanwendungen
Acetamide, N-([1,1’-biphenyl]-2-ylmethyl)-2-(diethylamino)- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Acetamide, N-([1,1’-biphenyl]-2-ylmethyl)-2-(diethylamino)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the diethylamino group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of target proteins and influence biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N,N’- [1,1’-biphenyl]-4,4’-diylbis-: This compound has a similar biphenyl structure but differs in the position and nature of substituents.
N,N’-Diacetylbenzidine: Another related compound with acetyl groups attached to a biphenyl core.
Uniqueness
Acetamide, N-([1,1’-biphenyl]-2-ylmethyl)-2-(diethylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of biphenyl and diethylamino groups makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
72336-13-1 |
|---|---|
Molekularformel |
C19H24N2O |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
2-(diethylamino)-N-[(2-phenylphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H24N2O/c1-3-21(4-2)15-19(22)20-14-17-12-8-9-13-18(17)16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
QVUDFUHQZLZPTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)NCC1=CC=CC=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,5-Diazabicyclo[2.1.0]pentane](/img/structure/B14453448.png)




![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine](/img/structure/B14453474.png)
![5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14453491.png)
![{1-[(Methylsulfanyl)methoxy]ethyl}benzene](/img/structure/B14453501.png)



